molecular formula C18H16ClN3O3S B2968758 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034622-42-7

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2968758
CAS No.: 2034622-42-7
M. Wt: 389.85
InChI Key: NUPOSRBTTFWWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a tetrahydropyran ring, and an isonicotinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydropyran rings would add rigidity to the structure, while the isonicotinamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the tetrahydropyran ring could potentially be opened under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Supramolecular Chemistry

  • Research has explored the synthesis of various heterocyclic compounds, including thiazoles, demonstrating the utility of specific precursors in creating structurally diverse and potentially biologically active molecules. For instance, the synthesis of thiazole derivatives via condensation reactions, showcasing the versatility of these methodologies in heterocyclic chemistry (Raslan & Khalil, 2003).

Biological Activities

  • Novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized, showing synergetic effects in combination with antitumor drugs, highlighting the potential of these compounds in chemotherapy (Kletskov et al., 2018).
  • Pyrazole and thiazole derivatives have been investigated for their antimicrobial and free-radical scavenging activities, with certain chloro derivatives displaying significant activities, indicating their potential as antimicrobial agents (Hamada & Abdo, 2015).

Anticancer Activities

  • Thiazolyl-pyrazole derivatives have been studied for their anticancer properties, with some compounds showing promising activity against human cancer cell lines, suggesting their potential in cancer therapy (Gomha et al., 2016).

Catalytic Applications

  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been employed as an efficient catalyst for the synthesis of 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the role of such compounds in facilitating organic transformations under aqueous media, aligning with green chemistry principles (Khazaei et al., 2015).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-12-1-2-14-15(10-12)26-18(21-14)22-17(23)11-3-6-20-16(9-11)25-13-4-7-24-8-5-13/h1-3,6,9-10,13H,4-5,7-8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOSRBTTFWWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.